Product packaging for Carbostyril, 1,3-dimethyl-4-methoxy-(Cat. No.:CAS No. 32606-04-5)

Carbostyril, 1,3-dimethyl-4-methoxy-

Cat. No.: B14681304
CAS No.: 32606-04-5
M. Wt: 203.24 g/mol
InChI Key: KGJOYNVCJDCRTA-UHFFFAOYSA-N
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Description

Contextualization within the Carbostyril Class of Heterocyclic Compounds

Carbostyril, or 2-quinolone, forms the core structure of a significant class of nitrogen-containing heterocyclic compounds. These molecules are characterized by a benzene (B151609) ring fused to a pyridinone ring. The diverse biological activities exhibited by carbostyril derivatives have established them as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds.

The academic and industrial interest in carbostyrils stems from their wide range of pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities. The specific biological and chemical properties of a carbostyril derivative are highly dependent on the nature and position of the substituents on its core ring structure. The subject of this article, 1,3-dimethyl-4-methoxycarbostyril, is a derivative with methyl groups at the 1 and 3 positions and a methoxy (B1213986) group at the 4-position, which significantly influence its chemical reactivity and potential biological interactions.

Historical Perspectives on Carbostyril Derivative Investigations

The investigation of quinolone derivatives, the broader family to which carbostyrils belong, has a rich history dating back over a century. Early research in the late 19th and early 20th centuries laid the groundwork for the synthesis of the fundamental quinolone ring system. A significant milestone in the history of quinolones was the discovery of their antibacterial properties, which propelled extensive research into this class of compounds.

The development of synthetic methodologies to create a diverse array of quinolone and carbostyril derivatives has been a continuous effort. These synthetic explorations have allowed for the systematic modification of the carbostyril scaffold, leading to the discovery of compounds with enhanced or novel biological activities. The synthesis of substituted 4-methoxy-1H-quinolin-2-ones, a key precursor to 1,3-dimethyl-4-methoxycarbostyril, has been achieved through multi-step processes starting from substituted anilines. semanticscholar.org

Academic Significance and Research Focus on 1,3-Dimethyl-4-methoxycarbostyril

The academic significance of 1,3-dimethyl-4-methoxycarbostyril lies in its utility as a model compound for studying the structure-activity relationships of substituted carbostyrils. Research on this and related compounds helps to elucidate how different substituents at various positions on the carbostyril ring influence the molecule's electronic properties, conformation, and ultimately, its biological activity.

Investigations into the physiological activity of carbostyril compounds have shown that substitutions at the 3 and 4 positions, as well as methylation of the nitrogen at position 1, can have profound effects. For instance, while 3-hydroxycarbostyril derivatives exhibit antimicrobial activity, this activity is lost upon methylation of the hydroxyl group. oup.com Conversely, these 3-methoxy derivatives can display significant effects on plant root growth. oup.com The methylation of the nitrogen atom in the carbostyril ring has also been shown to impact biological activity, often reducing or abolishing certain effects observed in their N-unsubstituted counterparts. oup.com

Detailed spectroscopic analysis is crucial for the unambiguous characterization of these derivatives. For instance, the 13C NMR chemical shift of the C8a carbon in 4-methoxy-1,3-dimethyl-2(1H)-quinolone has been reported as 138.4 ppm, providing a key reference point for structural confirmation. nih.gov

While extensive research has been conducted on the broader class of carbostyrils, the specific research focus on 1,3-dimethyl-4-methoxycarbostyril often involves its synthesis and characterization as part of larger studies aimed at creating libraries of related compounds for biological screening. The detailed analysis of its properties contributes to the fundamental understanding of this important class of heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B14681304 Carbostyril, 1,3-dimethyl-4-methoxy- CAS No. 32606-04-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32606-04-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-methoxy-1,3-dimethylquinolin-2-one

InChI

InChI=1S/C12H13NO2/c1-8-11(15-3)9-6-4-5-7-10(9)13(2)12(8)14/h4-7H,1-3H3

InChI Key

KGJOYNVCJDCRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N(C1=O)C)OC

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethyl 4 Methoxycarbostyril and Analogues

Established Chemical Routes to Carbostyril Scaffolds

The foundational step in the synthesis of 1,3-dimethyl-4-methoxycarbostyril often involves the creation of the carbostyril framework. Several classical named reactions in organic chemistry provide access to this heterocyclic system.

Condensation Reactions Involving Appropriate Starting Materials

Condensation reactions are a cornerstone in the synthesis of quinolones. The Conrad-Limpach synthesis, for instance, involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. synarchive.comwikipedia.org In a relevant application of this methodology for the synthesis of 2-alkyl-4(1H)-quinolone derivatives, the process begins with the acid-catalyzed condensation of a β-keto ester with aniline. This initially forms the enamine tautomer of a Schiff base, which upon heating, undergoes cyclization to afford the 2-alkyl-4(1H)-quinolone. uni-konstanz.de To achieve a 3-methyl substituted carbostyril, a methylated β-ketoester can be employed. For example, the reaction of a methylated β-ketoester with aniline, followed by Conrad-Limpach cyclization in diphenyl ether, has been utilized to synthesize 2-heptyl-3-methyl-4(1H)-quinolone. uni-konstanz.de

Another significant condensation approach is the Knorr synthesis, which can also be adapted for the preparation of quinolones. This method typically involves the reaction of an aniline with a β-ketoester under different conditions to control the regioselectivity of the cyclization, leading to either 2-quinolones or 4-quinolones. quimicaorganica.org

Cyclization Approaches for 2-Quinolone Systems

The Camps cyclization is a prominent method for synthesizing hydroxyquinolines. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a hydroxide ion to furnish two different hydroxyquinoline isomers. preprints.org The relative yields of the products are influenced by the reaction conditions and the structure of the starting material. preprints.org While the product is often depicted as a quinoline (B57606), it is understood that the quinolone tautomer is generally more stable. preprints.org

Specialized Synthetic Strategies for 1,3-Dimethyl-4-methoxycarbostyril and Related Compounds

Beyond the classical methods, specialized techniques have been developed to introduce the specific substitution pattern found in 1,3-dimethyl-4-methoxycarbostyril, often offering advantages in terms of efficiency and yield.

Photo-rearrangement Reactions of 4-Alkoxy-2-methylquinoline 1-Oxides

Photochemical reactions provide a unique avenue for the synthesis of carbostyrils. The irradiation of quinoline-N-oxides in an aqueous solution has been shown to be a viable synthetic method, yielding carbostyrils in good yields. nih.gov Specifically, the photorearrangement of various methyl-substituted quinoline-N-oxides leads to the corresponding carbostyrils. nih.gov For instance, 2-methylquinoline-N-oxide has been observed to rearrange to 3-methylcarbostyril upon irradiation in solution. nih.gov This suggests a potential pathway to the 3-methylcarbostyril core of the target molecule. The introduction of the N-methyl group would likely require starting with an appropriately substituted N-oxide or a subsequent N-alkylation step.

Microwave-Assisted Synthesis of Quinoline Alkaloids, including 4-Methoxy-1-methyl-2-quinolinone Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov This technique has been successfully applied to the synthesis of 4-hydroxy-2-quinolone analogues. nih.gov A notable application is the BiCl3-catalyzed green synthesis of these compounds under microwave irradiation, which involves the condensation of β-enaminones with diethyl malonate. nih.gov Furthermore, microwave heating has been employed for the methylation of phenols using reagents like tetramethylammonium chloride, demonstrating its utility in functional group transformations relevant to the synthesis of the target molecule. The use of dimethyl carbonate under microwave irradiation also serves as a green method for methylation. unive.it

Derivatization and Functionalization Techniques for Carbostyril Cores

The synthesis of 1,3-dimethyl-4-methoxycarbostyril can also be achieved through the derivatization of a pre-existing carbostyril scaffold. This involves the sequential or simultaneous introduction of the methyl and methoxy (B1213986) groups.

A common strategy involves the O-methylation of a 4-hydroxy-2-quinolone intermediate. The selective O-methylation of 8-hydroxy-2(1H)-quinolone has been achieved in high yield using dimethyl sulfate and potassium carbonate in acetone. clockss.org This indicates a feasible route to introduce the 4-methoxy group onto a 4-hydroxycarbostyril precursor.

Subsequent N-methylation is a crucial step. The N-methylation of amines, including heterocyclic amines, can be carried out using methanol as a C1 source catalyzed by a Ru(II) complex. nih.gov Alternatively, catalyst-free N-methylation of nitrogen-containing heterocycles can be achieved with dimethyl carbonate in water, offering a greener synthetic option.

For the introduction of the C3-methyl group, direct C-H methylation of a pre-formed 1-methyl-4-methoxy-2-quinolone could be considered, although this might present challenges regarding regioselectivity. A more controlled approach involves incorporating the C3-methyl group at an earlier stage, for instance, by using a 3-methylated β-ketoester in a Conrad-Limpach type synthesis as previously mentioned. uni-konstanz.de The modification of quinolones at the C3 position is an active area of research, with various strategies being developed to introduce different functional groups. nih.gov

Positional Substitution Strategies for Methyl and Methoxy Groups

The placement of substituents on the carbostyril ring is typically controlled by the choice of starting materials and the application of fundamental principles of electrophilic aromatic substitution. The synthesis of quinolones often involves ring-closing reactions where the substitution pattern of the final product is determined by the substituents on the initial aniline or anthranilic acid derivative. wikipedia.org

A common strategy for synthesizing 4-hydroxyquinolones is the Camps cyclization, which can yield both 2-hydroxyquinolines and 4-hydroxyquinolines depending on the reaction conditions and starting materials. wikipedia.org The resulting 4-hydroxyquinolone exists in tautomeric equilibrium with the 4-quinolone form and serves as a key intermediate. wikipedia.org

For the target compound, 1,3-dimethyl-4-methoxycarbostyril, a plausible synthetic route would begin with a suitably substituted aniline. The crucial 4-methoxy group is often installed via O-methylation of the corresponding 4-hydroxycarbostyril precursor. The reaction of a 4-hydroxy-2-quinolone with a methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) selectively yields the 4-methoxy derivative. nih.gov

Table 1: Key Reactions in Positional Substitution

Reaction Reagents & Conditions Purpose
O-Methylation CH₃I, K₂CO₃ or NaH, in a polar solvent (e.g., DMF) Converts the 4-hydroxy group to a 4-methoxy group. nih.gov
N-Methylation CH₃I, Base (e.g., NaH) Introduces a methyl group at the N1 position of the carbostyril ring.
Conrad-Limpach Synthesis Substituted aniline and a β-ketoester (e.g., methyl acetoacetate), followed by thermal cyclization Forms the quinolone ring system with substituents at C2 and C3.

Synthesis of Diverse Carbostyril Analogues with Varied Substituents

The versatility of quinolone synthesis allows for the creation of a wide range of analogues with different substituents on the carbocyclic and heterocyclic rings. These synthetic strategies are crucial for developing new compounds with specific chemical and physical properties.

One of the most common methods for generating the core quinolone structure is the condensation of anilines with diethyl ethoxymethylene malonates, followed by a thermal cyclization in a high-boiling solvent like diphenyl ether. This approach yields ethyl 4(1H)-quinolone-3-carboxylates, which are versatile intermediates for further modification.

Palladium-catalyzed reactions, such as carbonylative Sonogashira coupling, have also been employed to construct the 4-quinolone skeleton. mdpi.com This method involves the reaction of a 2-iodoaniline derivative with a terminal acetylene in the presence of carbon monoxide and a palladium catalyst, leading to the formation of the heterocyclic ring. mdpi.com These advanced methods expand the scope of accessible analogues, including those with complex substituents that are difficult to introduce via traditional methods.

Table 2: Examples of Synthesized Carbostyril/Quinolone Analogues

Compound Key Synthetic Method Starting Materials Reference
Ethyl 4(1H)-quinolone-3-carboxylates Condensation/Thermal Cyclization Aniline, Diethyl ethoxymethylene malonate
N-Substituted-4-quinolones Intramolecular Aromatic Nucleophilic Substitution Aldehyde derivatives, Primary amines
3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol Multi-step synthesis involving aniline derivatives m-Anisidine acs.org
2-Substituted 4-Quinolones Electroreductive Intermolecular Coupling 1-Alkoxycarbonyl-4-quinolones, Benzophenones acs.org

Analytical Methodologies for Structural Elucidation of Synthesized Compounds

The confirmation of the chemical structure of newly synthesized compounds like 1,3-dimethyl-4-methoxycarbostyril relies on a combination of modern analytical techniques. Spectroscopic methods are particularly powerful for providing detailed information about the molecular framework and the connectivity of atoms. longdom.org

Spectroscopic Characterization Techniques (e.g., NMR, MS, UV)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most informative techniques for structural elucidation in organic chemistry. longdom.org For 1,3-dimethyl-4-methoxycarbostyril, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. Key expected signals include three singlets corresponding to the N-methyl, C3-methyl, and O-methyl groups. The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets or distinct doublets and triplets, depending on their substitution pattern and coupling relationships.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon (C2) would appear significantly downfield. The signals for the three methyl carbons (N-CH₃, C3-CH₃, and O-CH₃) would be found in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Data for 1,3-Dimethyl-4-methoxycarbostyril

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic | 7.2 - 8.0 | m | Ar-H | | O-CH₃ | ~3.9 | s | 4-OCH₃ | | N-CH₃ | ~3.6 | s | 1-CH₃ | | C-CH₃ | ~2.4 | s | 3-CH₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Carbonyl | ~165 | C=O (C2) | | Aromatic/Vinylic | 100 - 160 | C3, C4, C4a, C5, C6, C7, C8, C8a | | O-CH₃ | ~56 | 4-OCH₃ | | N-CH₃ | ~30 | 1-CH₃ | | C-CH₃ | ~15 | 3-CH₃ |

(Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.)

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov For 1,3-dimethyl-4-methoxycarbostyril (C₁₂H₁₃NO₂), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of methyl or methoxy radicals, which can provide further structural information.

Table 4: Predicted Mass Spectrometry Data for 1,3-Dimethyl-4-methoxycarbostyril

Technique Expected Result Information Provided
HRMS (ESI) [M+H]⁺ peak at m/z 204.1019 Confirms molecular formula C₁₂H₁₃NO₂
MS (EI) Molecular ion (M⁺) peak at m/z 203 Confirms molecular weight
MS/MS Fragmentation peaks (e.g., loss of •CH₃, •OCH₃) Provides structural fragment information

Ultraviolet (UV) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the quinolone ring system. jpsbr.orgactamedicamarisiensis.ro The carbostyril core exhibits characteristic absorption bands in the UV region. The exact position and intensity of the absorption maxima (λ_max_) are influenced by the substituents on the ring and the solvent used for the measurement. actamedicamarisiensis.ro Quinolone derivatives typically show multiple absorption bands, which can be useful for quantitative analysis and for monitoring reactions. jpsbr.org

Table 5: Typical UV Absorption Data for Quinolone Derivatives

Solvent Typical λ_max_ Range (nm)
Methanol / Ethanol ~220-240, ~270-300, ~310-330
0.1 M HCl Hypsochromic shift often observed
0.1 M NaOH Bathochromic or hypsochromic shift may be observed

(Note: Data is generalized from various quinolone derivatives.) actamedicamarisiensis.ro

Computational and Theoretical Investigations of 1,3 Dimethyl 4 Methoxycarbostyril

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular and electronic structures, as well as the prediction of various chemical phenomena.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. This approach is based on the principle that the energy of a system can be determined from its electron density. DFT calculations provide valuable information about the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

For 1,3-dimethyl-4-methoxycarbostyril, DFT studies would typically involve geometry optimization to find the lowest energy structure. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy. The resulting optimized structure provides a theoretical model of the molecule's shape. Furthermore, DFT calculations yield insights into the electronic properties, such as the distribution of electron density, which can be visualized to identify electron-rich and electron-deficient regions within the molecule. This information is vital for predicting how the molecule will interact with other chemical species.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. malayajournal.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. malayajournal.org A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. malayajournal.org

For 1,3-dimethyl-4-methoxycarbostyril, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The shapes of these orbitals indicate the regions of the molecule that are most likely to be involved in electron donation and acceptance during chemical reactions.

OrbitalDescription
HOMO Highest Occupied Molecular Orbital; associated with the capacity to donate electrons.
LUMO Lowest Unoccupied Molecular Orbital; associated with the capacity to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity.

Computational Studies on Electronic Transition Energies and Photophysical Properties

The interaction of molecules with light is governed by their electronic structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to study the electronic transitions and photophysical properties of molecules. TD-DFT calculations can predict the energies of electronic excitations from the ground state to various excited states. These predicted excitation energies correspond to the absorption of light at specific wavelengths and can be correlated with experimentally observed UV-Visible absorption spectra.

In the context of 1,3-dimethyl-4-methoxycarbostyril, TD-DFT studies would provide a theoretical understanding of its light-absorbing characteristics. By calculating the energies and oscillator strengths of the lowest singlet electronic transitions, researchers can predict the wavelengths of maximum absorption (λmax). This information is valuable for applications where the molecule's interaction with light is important, such as in the development of photofunctional materials.

Molecular Dynamics Simulations of Carbostyril-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov This method allows for the investigation of the dynamic behavior of systems, providing insights into processes such as conformational changes and intermolecular interactions. nih.gov In the context of medicinal chemistry, MD simulations are frequently used to explore the interactions between a small molecule, like 1,3-dimethyl-4-methoxycarbostyril, and a biological macromolecule, such as a protein or DNA.

An MD simulation of 1,3-dimethyl-4-methoxycarbostyril interacting with a biomolecular target would involve placing the small molecule in the binding site of the biomolecule within a simulated physiological environment (typically including water and ions). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. The resulting trajectories can be analyzed to understand the stability of the binding, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur in either the small molecule or the biomolecule upon binding.

Theoretical Prediction of Chemical Reactivity and Stability Profiles

Theoretical calculations can provide a wealth of information about the chemical reactivity and stability of a molecule. Various quantum chemical descriptors, often derived from DFT calculations, are used to quantify these properties. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP indicates that the molecule is a better electron donor.

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA suggests the molecule is a better electron acceptor.

Electronegativity (χ): A measure of the tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to changes in its electron distribution. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of chemical hardness. A softer molecule is generally more reactive.

By calculating these descriptors for 1,3-dimethyl-4-methoxycarbostyril, researchers can gain a quantitative understanding of its reactivity profile. This information can be used to predict its behavior in different chemical environments and to design new derivatives with tailored reactivity and stability.

DescriptorDefinitionImplication for Reactivity
Ionization Potential (IP) Energy required to remove an electron.Lower IP suggests better electron donor.
Electron Affinity (EA) Energy released upon gaining an electron.Higher EA suggests better electron acceptor.
Electronegativity (χ) Tendency to attract electrons.Higher χ indicates a stronger pull on electrons.
Chemical Hardness (η) Resistance to change in electron distribution.Higher hardness indicates lower reactivity.
Chemical Softness (S) Reciprocal of chemical hardness.Higher softness indicates higher reactivity.

Structure Activity Relationship Sar Studies of 1,3 Dimethyl 4 Methoxycarbostyril and Its Derivatives

Impact of Substituent Nature and Position on Biological Activity

The methyl and methoxy (B1213986) groups are fundamental to the structure of 1,3-dimethyl-4-methoxycarbostyril and significantly influence its properties. The methoxy group, in particular, is a prevalent substituent in many biologically active molecules and drugs. nih.gov Its presence can bestow unique benefits on ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov

Studies on carbostyril compounds have revealed specific effects of these groups. For instance, while carbostyril itself may lack physiological activity, the introduction of a methoxy group can lead to notable biological effects. oup.com Research has shown that 3-methoxy-carbostyril compounds exhibit a remarkable promoting effect on the root growth of young plants. oup.com This contrasts with 3-hydroxycarbostyril derivatives, which possess antimicrobial activity that is lost upon methylation of the hydroxyl group. oup.com

The role of the methoxy group's position is also critical. The substitution pattern on the aromatic ring plays an important role in the compound's anti-inflammatory effects and can be a key site for modification in drug design. nih.gov The position can affect intermolecular interactions and crystal packing, which in turn influences the bioavailability and bioactivity of the compound. mdpi.com The influence of a substituent is not merely additive; the combination of features like a hydroxyl and a methyl group (which together form a methoxy group) often results in unique effects that are more than the sum of their parts. nih.gov

Table 1: Impact of Substituents on Carbostyril Activity This table is generated based on data from the text.

Substituent at Position 3 Observed Biological Activity
Hydroxyl (-OH) Antimicrobial activity oup.com
Methoxy (-OCH3) Loss of antimicrobial activity oup.com
Methoxy (-OCH3) Plant root growth promotion oup.com
Carboxymethyleneoxy (-OCH2COOH) Plant root growth promotion oup.com

Altering the electronic properties of the carbostyril ring or introducing linker moieties can further refine biological activity. The addition of other substituent groups can significantly enhance or modify the compound's effects. For example, substituting a phenyl group at the 4-position of 3-methoxy- or 3-carboxymethyleneoxy-carbostyril compounds has been shown to further enhance their plant growth-promoting activity. oup.com This suggests that the electronic and steric properties conferred by the phenyl group have a synergistic effect with the methoxy substituent.

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can impact the molecule's ability to interact with biological targets. For instance, in studies of other heterocyclic compounds, the presence of an electron-donating methyl group was found to improve stability under physiological-like conditions compared to an electron-withdrawing nitro group. beilstein-journals.org Such principles are broadly applicable in medicinal chemistry and highlight how modulating the electronics of the carbostyril ring system could fine-tune the activity of its derivatives.

The methylation of the nitrogen atom within the carbostyril ring system has a profound and often detrimental effect on biological activity. oup.com Specific studies on carbostyril compounds have demonstrated that methylation of the >NH group significantly lowers antimicrobial activity. oup.com Furthermore, this modification almost completely abolishes the plant growth-promoting activity observed in its non-N-methylated counterparts. oup.com This finding underscores the critical role of the N-H group in forming key interactions, likely hydrogen bonds, with biological targets responsible for these activities. Its replacement with an N-methyl group eliminates this hydrogen bond donor capability, leading to a dramatic loss of function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structure of compounds and their biological activity. nih.gov This in silico method is instrumental in predicting the activity of new chemical entities and optimizing lead compounds without the need for extensive experimental testing. nih.govnih.gov

A QSAR model is built by establishing a mathematical equation that relates numerical descriptors of the molecule (independent variables) to its biological activity (dependent variable). researchgate.net These descriptors can quantify various physicochemical properties, including:

Electronic properties: Net atomic charges, dipole moment, energies of molecular orbitals (HOMO/LUMO).

Steric properties: Molecular weight, van der Waals volume, polarizability.

Hydrophobic properties: Log P (partition coefficient). researchgate.net

The predictive power and reliability of a QSAR model are evaluated using several statistical metrics. A robust model is essential for accurately forecasting the activity of novel derivatives. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation This table is generated based on data from the text.

Parameter Description Significance
R² (Coefficient of Determination) Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 indicates a better fit for the training set data. nih.gov
Q² (Cross-validated R²) Measures the predictive ability of the model for internal validation (e.g., leave-one-out method). A high Q² value (typically > 0.5) suggests good internal predictive power. nih.gov
R²_pred (Predictive R²) Measures the predictive ability of the model for an external test set of compounds not used in model generation. A high R²_pred value indicates good external predictivity. nih.gov
RMSE (Root Mean Square Error) Represents the standard deviation of the prediction errors. A lower RMSE value indicates a smaller difference between predicted and actual values. nih.gov

By applying QSAR modeling to a series of carbostyril derivatives, researchers can identify the key structural features that govern their activity, paving the way for the rational design of more potent and selective compounds.

Conformational Analysis and Determination of Bioactive Conformations

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. The potential energy surface of a molecule can be analyzed using computational methods, such as density functional theory (DFT), to identify stable conformers (local energy minima) and the energy barriers for interconversion between them. researchgate.net

For a molecule to exert its biological effect, it must adopt a specific conformation, known as the "bioactive conformation," that allows it to bind effectively to its target receptor or enzyme. This interaction is often highly specific, akin to a key fitting into a lock. A severe A(1,3) type strain (steric interaction) in one conformation can force a molecule to preferentially adopt another, which may or may not be the bioactive one. researchgate.net

Understanding the conformational preferences of 1,3-dimethyl-4-methoxycarbostyril derivatives is crucial for rational drug design. By identifying the bioactive conformation, chemists can design new analogues that are pre-organized into this active shape, potentially leading to enhanced potency and selectivity. Computational simulations can establish the full course of conformational isomerization and identify the most stable structures, providing insight into which shapes are most likely to be present under physiological conditions. researchgate.net

Preclinical Pharmacological and Biological Research on Carbostyril, 1,3 Dimethyl 4 Methoxy and Its Derivatives

Investigation of Molecular Mechanisms of Action

Derivatives of the carbostyril scaffold have been identified as potent inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov DprE1 is a critical flavoenzyme involved in the production of arabinogalactan (B145846) and lipoarabinomannan, which are vital for the structural integrity of Mycobacterium tuberculosis. asm.org Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death. nih.gov

A notable example is the 3,4-dihydrocarbostyril derivative, OPC-167832. researchgate.net Research has confirmed that the molecular target of OPC-167832 is DprE1. nih.gov Studies on isolates resistant to this compound identified mutations in the gene encoding for DprE1 (Rv3790). nih.gov Subsequent enzymatic assays demonstrated direct inhibition of DprE1 activity by OPC-167832. nih.govresearchgate.net Unlike some other DprE1 inhibitors like BTZ-043 that form covalent adducts with the enzyme, OPC-167832 is a non-covalent inhibitor. asm.orgnih.gov This is a significant characteristic, as some mycobacterial species possess a natural resistance to covalent inhibitors due to amino acid polymorphisms at the binding site. asm.orgnih.gov

The inhibitory potency of OPC-167832 against recombinant DprE1 is comparable to other known inhibitors, as detailed in the table below. nih.gov

CompoundIC₅₀ (μM)
OPC-1678320.258
BTZ0430.403
PBTZ1690.267
Isoniazid (non-DprE1 inhibitor)> 10

The carbostyril core structure has been utilized to develop compounds that interact with various receptors, including β-adrenergic receptors. nih.govnih.gov Certain 8-hydroxycarbostyril derivatives have been shown to possess potent β-adrenergic agonist properties. nih.gov These compounds were found to bind to β-adrenoceptors and stimulate adenylate cyclase more potently than the reference agonist, (-)-isoproterenol. nih.govnih.gov For instance, derivatives of 8-hydroxy-5-[2-[(1-phenyl-2-methylprop-2-yl)amino]-1-hydroxyethyl] carbostyril demonstrated binding to the receptor with dissociation constants 15-100 times lower than that of (-)-isoproterenol. nih.gov Some of these derivatives also exhibited intrinsic activities equal to or greater than (-)-isoproterenol. nih.gov

Additionally, research into other carbostyril derivatives has explored their potential as dopamine (B1211576) receptor agonists, though the potency enhancement seen with β-adrenergic receptors was not observed to the same degree. nih.gov While the specific modulation of muscarinic receptors by 1,3-dimethyl-4-methoxy-carbostyril is not extensively detailed in the available literature, the broader class of carbostyril derivatives has shown significant activity at various G-protein-coupled receptors.

The broader chemical class to which carbostyrils belong has been investigated for effects on key cellular pathways, though specific data on 1,3-dimethyl-4-methoxy-carbostyril is limited. The Akt signaling pathway, a central regulator of cell proliferation, survival, and metabolism, is a common target in drug discovery. nih.gov Inhibition of Akt phosphorylation is a key mechanism for inducing apoptosis in cancer cells. researchgate.netnih.gov While various compounds are known to inhibit this pathway, specific studies detailing the effect of carbostyril derivatives on Akt phosphorylation are not prominent in the reviewed literature.

Similarly, the disruption of tubulin assembly is a well-established mechanism for antimitotic agents. nih.govplos.org Compounds that bind to tubulin, often at the colchicine-binding site, inhibit its polymerization into microtubules, leading to cell cycle arrest and apoptosis. mdpi.comresearchgate.net While numerous heterocyclic compounds have been developed as tubulin assembly inhibitors, specific research directly linking carbostyril derivatives to this mechanism of action requires further investigation.

In Vitro Biological Activity Assessments

Carbostyril derivatives have demonstrated significant in vitro efficacy against Mycobacterium tuberculosis. nih.govresearchgate.net The optimized 3,4-dihydrocarbostyril derivative, OPC-167832, exhibits potent bactericidal activity against both laboratory and clinical strains of M. tuberculosis. nih.gov Its efficacy extends to both replicating and intracellular bacilli. nih.govresearchgate.net

The compound shows very low Minimum Inhibitory Concentrations (MICs), indicating high potency. nih.govresearchgate.net Furthermore, OPC-167832 does not exhibit antagonistic effects when combined with other anti-tuberculosis agents in checkerboard assays, suggesting its potential for use in combination therapy. nih.govresearchgate.net The frequency of spontaneous resistance to OPC-167832 is also notably low. nih.gov

Mycobacterium tuberculosis StrainMIC (μg/mL)
H37Rv (Lab Strain)0.00024 - 0.002
Kurono (Lab Strain)0.00024 - 0.002
Clinically Isolated Strains0.00024 - 0.002

The activity of OPC-167832 has also been tested against other mycobacterial species, such as Mycobacterium abscessus. asm.orgnih.gov While it is active against M. abscessus, the potency is moderate compared to its activity against M. tuberculosis. asm.orgnih.gov

Certain carbostyril derivatives have been investigated for their potential in treating allergic and inflammatory conditions. google.com Patents related to carbostyril derivatives claim utility as antiallergic agents, with potential applications in treating conditions like asthma. google.com The broader family of quinoline (B57606) derivatives, which includes carbostyrils, has been a source of compounds with documented anti-inflammatory effects. For example, novel styryl quinolinium derivatives have shown an ability to prevent albumin denaturation, an in vitro measure of anti-inflammatory activity. mdpi.com While specific studies focusing solely on the anti-inflammatory potential of 1,3-dimethyl-4-methoxy-carbostyril are not widely available, the foundational carbostyril structure is recognized as a promising scaffold for developing agents with anti-inflammatory properties.

Cytotoxic Activity against Cancer Cell Lines

Derivatives of carbostyril have been the subject of investigation for their potential cytotoxic effects against various human cancer cell lines. Research has demonstrated that certain structural modifications to the carbostyril scaffold can lead to significant anti-proliferative activity.

One study focused on 3,4-dihydrocarbostyril derivatives, identifying compound OPC-167832 which, while primarily developed for antituberculosis activity, originates from a class of compounds screened for broad biological actions. researchgate.netnih.gov In the broader context of cancer research, other related heterocyclic compounds have shown notable effects. For instance, specific phenyl/naphthylacetyl pentanoic acid derivatives demonstrated cytotoxicity towards leukemia cell lines, such as Jurkat E6.1 and K562. researchgate.net Among these, compounds DH-18 and DH-19 were particularly effective against the K562 chronic myelogenous leukemia cell line, with IC50 values of 0.338 µM and 0.398 µM, respectively. researchgate.net These compounds were also found to be non-toxic to normal peripheral blood mononuclear cells (PBMCs), indicating a degree of selectivity for cancer cells. researchgate.net

Similarly, studies on other methoxy-containing compounds have revealed their anticancer potential. Methoxy-4'-amino chalcone (B49325) derivatives, for example, have been evaluated against K562 and HL-60 leukemia cell lines, with findings indicating that the placement and number of methoxy (B1213986) groups influence the cytotoxic efficacy and selectivity. The IC50 values for most of these chalcone derivatives were lower in HL-60 cells compared to K562 cells.

The table below summarizes the cytotoxic activity of selected carbostyril-related and derivative compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Carbostyril Derivatives and Related Compounds

Compound/Derivative Cancer Cell Line Measurement Result Source
DH-18 K562 (Chronic Myelogenous Leukemia) IC50 0.338 µM researchgate.net
DH-19 K562 (Chronic Myelogenous Leukemia) IC50 0.398 µM researchgate.net
Stemodinone Oxime Derivative 9 PC3 (Prostate) % Inhibition 87.48%
Stemodinone Oxime Derivative 10 PC3 (Prostate) % Inhibition 92.05%
Stemodinone Oxime Derivative 10 SNB-19 (Astrocytoma) % Inhibition 72.22%
Stemodinone Oxime Derivative 9 HCT-116 (Colon) % Inhibition 93.97%

Investigation of Other Enzyme or Receptor Inhibition Profiles (e.g., Rho-kinase Inhibition)

Beyond cytotoxicity, carbostyril derivatives and related heterocyclic structures have been assessed for their inhibitory activity against specific enzymes and receptors, which are often implicated in various disease pathologies. A notable area of this research is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).

Aminofurazan-based inhibitors, which share heterocyclic structural motifs with carbostyril derivatives, have been identified as potent inhibitors of ROCK. For example, GSK269962A and SB-772077-B inhibit recombinant human ROCK1 with IC50 values of 1.6 nM and 5.6 nM, respectively. GSK269962A also demonstrated high selectivity, being over 30-fold more selective for ROCK1 compared to a panel of other serine/threonine kinases. Another potent and selective Rho-kinase inhibitor, H-1152P, exhibits a Ki value of 1.6 nM.

In addition to kinase inhibition, certain carbostyril derivatives have been found to possess strong blocking activity against the neurotransmission effects of dopaminergic receptors. This line of research has been pursued for the development of treatments for schizophrenia, where such receptor modulation is a key therapeutic strategy.

Table 2: Enzyme and Receptor Inhibition by Related Compounds

Compound/Derivative Target Measurement Result Source
GSK269962A ROCK1 IC50 1.6 nM
SB-772077-B ROCK1 IC50 5.6 nM
H-1152P Rho-kinase Ki 1.6 nM

In Vivo Preclinical Efficacy Studies (Animal Models)

Efficacy in Infectious Disease Models (e.g., Chronic Tuberculosis Mouse Model)

A significant breakthrough in the application of carbostyril derivatives has been in the field of infectious diseases, particularly tuberculosis (TB). The novel 3,4-dihydrocarbostyril derivative, OPC-167832, has demonstrated potent efficacy in a mouse model of chronic TB. researchgate.netnih.gov

In studies using mice infected with Mycobacterium tuberculosis, OPC-167832 exhibited powerful bactericidal activity. researchgate.netnih.gov Efficacy was observed at doses starting as low as 0.625 mg/kg of body weight. nih.govnih.gov This demonstrates the compound's potent in vivo effect against an established, persistent infection, a critical requirement for any new anti-TB agent. researchgate.netnih.gov The efficacy of OPC-167832 in these preclinical models suggests its potential to contribute to novel treatment regimens for tuberculosis. researchgate.net

Synergistic or Combination Effects with Other Agents in Animal Models

The utility of a new antimicrobial agent is often enhanced when used in combination with existing drugs to increase efficacy and prevent the emergence of resistance. The carbostyril derivative OPC-167832 has been evaluated in vivo for its synergistic and combination effects with other anti-TB agents in the chronic tuberculosis mouse model.

The research revealed significant combination effects when OPC-167832 was administered with established and newer anti-TB drugs. researchgate.netnih.gov Two-drug combinations with delamanid (B1670213), bedaquiline, or levofloxacin (B1675101) showed marked synergistic activity. researchgate.netnih.gov Furthermore, more complex three- and four-drug regimens featuring delamanid and OPC-167832 as a core combination, supplemented with agents like bedaquiline, moxifloxacin, or linezolid, were tested. nih.gov These multi-drug regimens demonstrated superior efficacy in reducing the bacterial load in the lungs and preventing disease relapse compared to the standard TB treatment regimen. researchgate.netnih.gov These findings underscore the potential of carbostyril derivatives to be cornerstone components of future, more effective combination therapies for tuberculosis.

Studies on Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

The therapeutic effects of carbostyril derivatives are rooted in their specific interactions with biological macromolecules. The antitubercular activity of the carbostyril derivative OPC-167832, for instance, has been traced to a precise molecular target. Whole-genome and targeted sequencing of resistant Mycobacterium tuberculosis isolates identified decaprenylphosphoryl-β-d-ribose 2'-oxidase (DprE1) as the target enzyme. nih.gov DprE1 is essential for the biosynthesis of the mycobacterial cell wall. Subsequent enzymatic assays confirmed that OPC-167832 directly inhibits the activity of DprE1, elucidating its mechanism of action. nih.gov

In the context of oncology, related derivatives have been shown to interact with enzymes crucial to cancer progression. Compounds DH-18 and DH-19, which are cytotoxic to leukemia cells, were found to reduce the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tumor invasion and metastasis. researchgate.net Other related phenyl/naphthylacetyl pentanoic acid derivatives have been suggested to possess dual inhibitory properties against both MMP-2 and histone deacetylase 8 (HDAC8). researchgate.net

Furthermore, as mentioned previously, various carbostyril derivatives have been developed to interact specifically with neurotransmitter receptors, demonstrating strong blocking activity at dopaminergic receptors, which is relevant for antipsychotic applications.

Advanced Applications of Carbostyril, 1,3 Dimethyl 4 Methoxy and Its Derivatives in Chemical Biology and Materials Science

Role as Synthetic Intermediates for Complex Molecule Synthesis

The carbostyril framework is a well-established structural skeleton in pharmaceutical agents and other physiologically active substances. researchgate.net Carbostyril, 1,3-dimethyl-4-methoxy-, serves as a valuable intermediate in the synthesis of more elaborate molecules due to the reactivity of its quinolone core. ontosight.ai The synthesis of quinolone derivatives can be achieved through various chemical pathways, often involving the condensation of appropriate starting materials, which can then be further modified. ontosight.aipreprints.org

The chemical architecture of Carbostyril, 1,3-dimethyl-4-methoxy-, allows for various transformations. The presence of the methoxy (B1213986) group at the 4-position and methyl groups at the 1 and 3 positions influences the compound's chemical reactivity, providing specific sites for further functionalization. ontosight.ai Synthetic strategies such as acylation, cyclization, and substitution reactions can be employed to build upon this core structure. acs.org For instance, the synthesis of N-substituted-4-quinolone derivatives can be accomplished through processes like the cleavage of an aromatic C-O bond followed by condensation and intramolecular substitution. nih.gov This adaptability makes compounds like Carbostyril, 1,3-dimethyl-4-methoxy-, crucial building blocks for creating novel compounds with specific biological or material properties. researchgate.net

Utility in Fluorescence-Based Bioassays

Carbostyril derivatives are frequently utilized as fluorescent sensors in biochemical applications, most notably in fluorescence-based bioassays. researchgate.net These assays benefit from the unique photophysical properties of luminescent lanthanide ion chelates, which serve as powerful alternatives to conventional organic fluorophores. nih.govescholarship.org The key advantages of using lanthanide-based probes include their long luminescence lifetimes (often in the millisecond range), large Stokes shifts (the difference between excitation and emission wavelengths), and sharply spiked emission spectra. researchgate.netnih.gov

These properties allow for time-resolved fluorescence detection. escholarship.org In this technique, the measurement of the luminescent signal is delayed for a short period after the excitation pulse. This delay effectively eliminates short-lived background fluorescence from biological samples or other materials, dramatically increasing the signal-to-noise ratio and enhancing detection sensitivity by several orders of magnitude compared to standard fluorophores. nih.govresearchgate.net Carbostyril-based lanthanide complexes are therefore highly valuable for developing sensitive diagnostic tools and research assays. researchgate.netescholarship.org

Assay TypePrinciple of OperationAdvantage of Carbostyril-Lanthanide Probes
Time-Resolved FRET (TR-FRET) Energy transfer between a donor (lanthanide complex) and an acceptor molecule when in close proximity.Long-lived emission of the donor allows for a time-gated measurement window, reducing background and improving sensitivity. escholarship.org
Immunoassays Detection of antigens or antibodies using labeled probes.High sensitivity and low background noise enable the detection of low-concentration analytes. escholarship.org
Nucleic Acid Assays Probes are appended to nucleic acid strands for recognition and quantification.The unique spectral properties allow for multiplexing and highly sensitive detection in complex biological media. acs.org

Application as Antenna Molecules for Luminescent Lanthanide Chelates

The powerful luminescence of lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺) cannot be efficiently produced by direct excitation, as their absorption cross-sections are very low. nih.gov To overcome this, a "sensitizing antenna" strategy is employed, where an organic molecule—the antenna—is tethered to the lanthanide ion via a chelator. nih.gov Carbostyril derivatives, including structures related to Carbostyril, 1,3-dimethyl-4-methoxy-, have proven to be excellent antenna molecules. researchgate.net

The process, known as the "antenna effect" or ligand-sensitized luminescence, involves three key steps:

Light Absorption: The carbostyril antenna molecule absorbs photons at a specific wavelength (typically in the UV range) and is promoted to an excited singlet state.

Energy Transfer: The antenna undergoes intersystem crossing to a longer-lived triplet state. The energy from this triplet state is then transferred intramolecularly to the chelated lanthanide ion, exciting its 4f electrons.

Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting light at its own characteristic, sharp, and long-lived wavelengths. nih.govescholarship.org

Derivatives of the carbostyril cs124 (7-amino-4-methyl-2(1H)-quinolinone) are particularly effective antennas. researchgate.net Modifications to the carbostyril structure can fine-tune the photophysical properties. For instance, the introduction of an 8-CH₃ group to a DTPA-cs124 chelate was shown to increase the luminescence lifetime of the Tb³⁺ complex, indicating a higher quantum yield by preventing back energy transfer from the lanthanide to the antenna. researchgate.net

Carbostyril-Chelate ComplexLanthanide IonLuminescence Lifetime (ms)Significance
DTPA-cs124Tb³⁺1.50Standard reference for carbostyril-based antennas. researchgate.net
DTPA-cs124-8-CH₃Tb³⁺1.74Longer lifetime suggests improved quantum yield and efficiency. researchgate.net

Investigation of Plant Growth Regulating Properties and Agricultural Applications

The broad biological activities of the carbostyril family have prompted explorations into their potential applications in agricultural contexts. ontosight.ai While extensive research has focused on their pharmaceutical uses, the investigation into their role as plant growth regulators is an emerging field. ontosight.ai The structural similarity of quinolones to natural alkaloids and other bioactive molecules suggests they could interact with biological pathways in plants.

Research into the specific effects of Carbostyril, 1,3-dimethyl-4-methoxy-, on plant growth is still in early stages. ontosight.ai However, the potential for this class of compounds to be used in agriculture is recognized, contingent on the demonstration of specific biological activities relevant to crop science, such as promoting growth, enhancing stress resistance, or acting as herbicides or fungicides. ontosight.ai Further studies are required to elucidate the mechanisms of action and to evaluate the efficacy and safety of these compounds for agricultural use.

Future Directions and Emerging Research Avenues for Carbostyril, 1,3 Dimethyl 4 Methoxy Research

Rational Design of Novel Carbostyril Scaffolds with Enhanced Biological Specificity

The rational design of new chemical entities based on a lead compound is a cornerstone of modern medicinal chemistry. For Carbostyril, 1,3-dimethyl-4-methoxy-, this would involve the systematic modification of its core structure to enhance its interaction with biological targets and improve its specificity. This approach aims to create analogues with optimized properties by making informed changes to the molecule's architecture.

Future efforts could focus on modifying the substituents at various positions of the carbostyril ring. For instance, altering the methyl groups at positions 1 and 3 or the methoxy (B1213986) group at position 4 could significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity for specific enzymes or receptors. The synthesis of a library of derivatives with diverse functional groups would be a crucial first step in exploring the structure-activity relationship (SAR) of this scaffold.

Modification Strategy Potential Impact Example of Functional Group Variation
Alteration of N1-substituent Modulate lipophilicity and metabolic stability.Introduction of longer alkyl chains, cyclic systems, or polar functional groups.
Modification of C3-substituent Influence steric hindrance and electronic properties near the core.Replacement of the methyl group with ethyl, propyl, or halogen atoms.
Variation of C4-alkoxy group Impact hydrogen bonding capacity and solubility.Substitution of the methoxy group with ethoxy, propoxy, or benzyloxy groups.
Introduction of substituents on the benzene (B151609) ring Fine-tune electronic properties and provide additional binding interactions.Addition of electron-donating or electron-withdrawing groups at positions 5, 6, 7, or 8.

Integration of Advanced Computational Methods in Compound Design and Optimization

Computational chemistry has become an indispensable tool in the rational design of new molecules. researchgate.net In the context of Carbostyril, 1,3-dimethyl-4-methoxy-, advanced computational methods can be employed to predict the properties of novel derivatives and guide their synthesis. Techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations can provide insights into the molecule's electronic structure, conformation, and interactions with biological macromolecules.

Specifically, methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of designed analogues, helping to predict their reactivity and potential for forming specific interactions. researchgate.net Molecular docking simulations can be utilized to predict the binding modes of these compounds to potential biological targets, allowing for the prioritization of candidates for synthesis and experimental testing. Furthermore, quantitative structure-activity relationship (QSAR) studies can be developed to build predictive models that correlate the structural features of Carbostyril, 1,3-dimethyl-4-methoxy- derivatives with their biological activity.

Computational Method Application in Carbostyril Research Predicted Outcome
Density Functional Theory (DFT) Calculation of electronic properties (e.g., HOMO-LUMO gap, electrostatic potential).Prediction of reactivity, stability, and intermolecular interaction potential. researchgate.net
Molecular Docking Prediction of binding poses and affinities to biological targets.Identification of key binding interactions and ranking of potential inhibitors/modulators.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the compound and its complex with a target protein.Assessment of binding stability and conformational changes upon binding.
Quantitative Structure-Activity Relationship (QSAR) Development of mathematical models correlating chemical structure with biological activity.Prediction of the activity of unsynthesized analogues and guidance for lead optimization.

Exploration of Undiscovered Biological Targets and Pathways

The carbostyril (or 2-quinolone) scaffold is present in a wide range of biologically active compounds with diverse therapeutic applications. While the specific biological targets of Carbostyril, 1,3-dimethyl-4-methoxy- may not be well-defined, the broader quinolone class has been associated with various activities, including antibacterial, anticancer, and anti-inflammatory effects.

Future research should aim to identify the specific biological targets and signaling pathways modulated by Carbostyril, 1,3-dimethyl-4-methoxy-. This can be achieved through a combination of high-throughput screening, chemical proteomics, and target validation studies. Techniques such as affinity chromatography using the compound as a bait molecule can help isolate its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel biological targets.

Once potential targets are identified, further studies will be necessary to validate their relevance to the compound's observed biological effects. This may involve genetic approaches like siRNA-mediated knockdown or CRISPR-Cas9 gene editing to assess how the absence of the target protein affects cellular responses to the compound.

Expansion of Applications into Novel Non-Pharmacological Domains

Beyond its potential pharmacological applications, the carbostyril scaffold possesses photophysical properties that make it attractive for use in other domains. Certain carbostyril derivatives are known to be fluorescent, and this property can be exploited for various applications. researchgate.net

Future research could explore the potential of Carbostyril, 1,3-dimethyl-4-methoxy- and its derivatives as fluorescent probes or sensors. By strategically modifying the molecule to incorporate recognition moieties for specific analytes (e.g., metal ions, reactive oxygen species), it may be possible to develop novel chemosensors. The fluorescence properties of these compounds could also be harnessed in the development of organic light-emitting diodes (OLEDs) or as components in other optoelectronic materials. Computational studies can aid in the rational design of derivatives with optimized photophysical properties, such as desired absorption and emission wavelengths. researchgate.net

Potential Non-Pharmacological Application Required Molecular Property Research and Development Focus
Fluorescent Probes/Sensors Environment-sensitive fluorescence, analyte-specific binding.Introduction of recognition units and optimization of photophysical response upon binding.
Organic Light-Emitting Diodes (OLEDs) High fluorescence quantum yield, suitable energy levels.Synthesis of derivatives with enhanced solid-state emission and charge transport properties.
Materials Science Unique self-assembly properties, thermal stability.Investigation of crystal engineering and the formation of functional supramolecular structures.

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-4-methoxycarbostyril, and how can structural purity be ensured?

Methodological Answer:

  • Synthetic Routes : A multi-step approach is typically employed, starting with functionalization of the carbostyril core. For example, methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., using AlCl₃ as a catalyst) .
  • Purity Assurance : Post-synthesis, high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires complementary techniques:
    • IR Spectroscopy : To identify carbonyl (C=O, ~1640–1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
    • NMR Analysis : Key signals include δ 3.8–4.0 ppm (methoxy protons) and δ 2.1–2.5 ppm (methyl groups) in 1H^1H-NMR, with 13C^{13}C-NMR confirming quaternary carbons .

Q. What analytical techniques are critical for characterizing 1,3-dimethyl-4-methoxycarbostyril?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities and quantifies yield.
  • Spectroscopy :
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 220.12) and fragmentation patterns .
    • UV-Vis : Absorbance maxima in methanol (e.g., λ = 280–320 nm) indicate π→π* transitions in the quinolinone system .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Based on structurally related carbostyrils, this compound may cause skin/eye irritation (GHS07 classification). Use nitrile gloves, safety goggles, and fume hoods during synthesis .
  • Exposure Response : In case of contact, rinse affected areas with water for 15 minutes. Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How does 1,3-dimethyl-4-methoxycarbostyril inhibit bacterial cell wall biosynthesis, and what evidence supports this mechanism?

Methodological Answer:

  • Mechanistic Studies : Structural analogs (e.g., OPC-167832) inhibit decaprenyl-phosphoribose epimerase (DprE1), a key enzyme in mycobacterial arabinogalactan biosynthesis.
    • Enzymatic Assays : Measure IC₅₀ values using recombinant DprE1 and a colorimetric substrate (e.g., DprE1-dependent NADH oxidation at 340 nm) .
    • Mutagenesis : Resistance-conferring mutations (e.g., DprE1 Cys387Ser) confirm target engagement .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this carbostyril derivative?

Methodological Answer:

  • Substituent Screening : Systematically modify substituents (e.g., halogenation at position 3 or methoxy replacement with ethoxy).
    • In Vitro Testing : Assess minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (e.g., using microbroth dilution) .
    • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to DprE1’s active site, prioritizing candidates with ΔG < -8 kcal/mol .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., 37°C, 1 h incubation in mouse serum) and metabolic half-life (via LC-MS). Poor in vivo activity may correlate with rapid clearance .
  • Dosage Optimization : Conduct dose-ranging studies in murine infection models (e.g., 10–50 mg/kg, oral gavage) to establish a therapeutic index .

Q. What experimental designs are recommended for assessing in vivo toxicity and efficacy?

Methodological Answer:

  • Acute Toxicity : Follow OECD Guideline 423: Administer a single dose (e.g., 300 mg/kg) to BALB/c mice, monitoring weight loss and organ histopathology for 14 days.
  • Chronic Models : In tuberculosis-infected mice, evaluate bacterial load reduction (CFU counts in lungs) and cytokine profiles (ELISA for TNF-α/IL-6) after 4-week treatment .

Q. How can researchers address challenges in quantifying trace impurities during analytical validation?

Methodological Answer:

  • Sensitive Detection : Use UPLC-MS/MS with a limit of quantification (LOQ) < 0.1% for impurities. Calibrate against certified reference standards (e.g., difluoromethyl-pyrazole analogs for cross-validation) .
  • Forced Degradation : Expose the compound to heat (60°C), light (UV, 48 h), and acidic/basic conditions to identify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.